2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester
Description
2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester is a structurally complex organic compound featuring a pyrrolidine ring, a benzoic acid methyl ester backbone, and a carbothioyl-amino linkage. The methyl ester moiety improves solubility in organic solvents, a critical factor in pharmaceutical formulation .
Its molecular formula is inferred as C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 294.37 g/mol, based on structural analogs .
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-12(16)10-6-2-3-7-11(10)14-13(18)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAQGMNMUWXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester typically involves the reaction of pyrrolidine with a carbothioyl chloride derivative, followed by the introduction of a benzoic acid ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The carbothioyl (–N–C(=S)–) group undergoes selective oxidation to sulfoxides or sulfones under controlled conditions.
Mechanistic Notes :
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Sulfoxides : Generated via electrophilic oxidation of the sulfur atom using mild oxidants like H₂O₂. The reaction proceeds through a thiiranium ion intermediate, stabilized by the pyrrolidine nitrogen .
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Sulfones : Require stronger oxidants (e.g., mCPBA) and proceed via a two-step oxidation mechanism.
Reduction Reactions
The thioamide group is reduced to thiols or thioethers, while the ester remains intact under select conditions.
Mechanistic Notes :
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LiAlH₄ Reduction : The thioamide’s sulfur is replaced by hydrogen, forming a thiol. Excess reductant may further reduce the ester to alcohol, but low temperatures prevent this .
-
Catalytic Hydrogenation : Selective reduction of the C=S bond to C–S without affecting the ester .
Substitution Reactions
The ester group undergoes nucleophilic substitution, while the carbothioyl group participates in thiourea-like reactivity.
Ester Hydrolysis
| Conditions | Reagent | Product(s) | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (10%), reflux, 4 h | Benzoic acid derivative | 85–90% | |
| Basic hydrolysis | NaOH (2M), MeOH/H₂O, RT, 12 h | Sodium benzoate derivative | 78% |
Mechanistic Pathway :
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Acid-Catalyzed : Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by water .
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Base-Promoted : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Aminolysis of Carbothioyl Group
Key Insight : The carbothioyl group acts as a soft electrophile, reacting with amines to form stable thiourea linkages. Steric hindrance from the pyrrolidine ring modulates reaction rates .
Cyclization and Condensation Reactions
The amino and ester groups participate in intramolecular cyclization or Schiff base formation.
Mechanistic Details :
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Schiff Base Synthesis : The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines, stabilized by conjugation with the aromatic ring .
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Lactamization : Activation of the carboxylic acid (from ester hydrolysis) with PCl₅ enables cyclization with the pyrrolidine nitrogen .
Thermal and Photochemical Behavior
Under extreme conditions, the compound exhibits decomposition or rearrangement.
Applications : Thermal decomposition pathways inform its stability in storage, while photodimerization has implications in materials science .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|---|
| Carbothioyl (C=S) | H₂O₂ | 0.15 ± 0.02 | 5× faster than aryl esters |
| Ester (COOCH₃) | NaOH | 0.03 ± 0.005 | Slower due to steric hindrance |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.
- Reaction Mechanism Studies : Researchers utilize this compound to study reaction mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Biology
- Biological Pathway Investigation : The compound is used to investigate biological pathways and enzyme interactions, contributing to a better understanding of cellular processes.
- Antimicrobial Potential : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that modifications can lead to compounds with enhanced efficacy against specific pathogens .
Industry
- Specialty Chemicals Production : In industrial applications, 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating tailored products for specific applications.
Case Study 1: Antimicrobial Agent Development
A recent study explored the synthesis of novel antimicrobial agents derived from this compound. Researchers modified the compound to enhance its interaction with bacterial membranes, leading to increased antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in improving biological activity .
Case Study 2: Enzyme Interaction Studies
Another significant application involved using this compound to study enzyme interactions in metabolic pathways. By observing how the carbothioyl group interacts with specific enzymes, researchers gained insights into potential therapeutic targets for diseases related to metabolic dysfunctions.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its carbothioyl-amino group (C=S), which differentiates it from oxygen-containing analogs (e.g., carbamates or amides). Below is a comparative analysis with key analogs:
Impact of Functional Groups on Properties
- Carbothioyl (C=S) vs.
- Trifluoromethyl vs. Methyl Ester : The trifluoromethyl group in ’s compound improves electronegativity and binding to hydrophobic pockets in enzymes, whereas the methyl ester in the target compound balances solubility and reactivity .
- Amino-Acetyl vs. Carboxymethyl: Amino-acetyl groups (e.g., in Gabapentin) facilitate neurotransmitter mimicry, while carboxymethyl groups (as in ’s compound) enhance metal chelation and antioxidant capacity .
Biological Activity
The compound 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester is a derivative of benzoic acid that incorporates a pyrrolidine moiety. This structural modification suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- A benzoic acid core.
- A pyrrolidine ring linked through a carbothioamide group.
This unique structure may influence its solubility, permeability, and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Effects : Many benzoic acid derivatives have shown efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Properties : The presence of the pyrrolidine ring may enhance anti-inflammatory responses by modulating cytokine production.
- Cytotoxicity Against Cancer Cells : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of similar benzoic acid derivatives found that compounds with pyrrolidine substitutions exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophage cultures. This suggests that it may be beneficial in treating inflammatory diseases such as arthritis or colitis.
Case Study 3: Cytotoxicity in Cancer Research
Research involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis indicated activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
